N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide
Description
N-[(4-Ethoxyphenyl)carbamothioyl]-2-fluorobenzamide is a thiourea derivative featuring a 4-ethoxyphenyl group attached to the thiourea moiety (NHCSNH) and a 2-fluorobenzamide substituent. The ethoxy group (–OCH₂CH₃) at the para position of the phenyl ring introduces electron-donating effects, while the fluorine atom on the benzamide ring enhances electronegativity.
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2S/c1-2-21-12-9-7-11(8-10-12)18-16(22)19-15(20)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPADESDNLWICR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195834 | |
| Record name | N-[[(4-Ethoxyphenyl)amino]thioxomethyl]-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198879-41-3 | |
| Record name | N-[[(4-Ethoxyphenyl)amino]thioxomethyl]-2-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198879-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[(4-Ethoxyphenyl)amino]thioxomethyl]-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601195834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-ethoxyphenyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Scientific Research Applications
N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiourea Moiety
a) N-(Dimethylcarbamothioyl)-4-fluorobenzamide
- Structure : Thiourea with dimethyl groups instead of 4-ethoxyphenyl.
b) N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide
- Structure : Thiourea substituted with ethyl and hydroxyethyl groups; fluorine at the meta position of benzamide.
- Properties : Exhibits a cis configuration, acting as a bidentate ligand for metals. The hydroxyethyl group may improve solubility in polar solvents .
- Comparison : The hydrophilic hydroxyethyl group contrasts with the hydrophobic ethoxy group in the target compound, affecting solubility and ligand-metal interaction dynamics.
c) N-[(4-Chlorophenyl)carbamoyl]-2-fluorobenzamide
- Structure : Urea (NHCONH) analogue with a 4-chlorophenyl group.
- Comparison : Thiourea derivatives generally exhibit stronger metal-binding affinity due to the softer sulfur atom, whereas urea derivatives may favor interactions with hard Lewis acids.
Variations in the Benzamide Substituents
a) N-(2,4-Difluorophenyl)-2-fluorobenzamide
- Structure : Lacks the thiourea group; features two fluorine atoms on the phenyl ring.
- Properties : Increased electronegativity may enhance stability in oxidative environments but reduce nucleophilic reactivity .
- Comparison : The absence of the thiourea moiety limits its utility in metal coordination but may improve pharmacokinetic properties in drug design.
b) 2-Fluoro-N-(4-methoxyphenyl)benzamide
- Properties : The methoxy group’s electron-donating effect could enhance resonance stabilization, affecting solubility and crystallization behavior .
- Comparison: Unlike the target compound’s thiourea, this structure cannot act as a polydentate ligand, narrowing its applications to non-coordination contexts.
c) N-(3-Chloro-4-cyanophenyl)-2-fluorobenzamide
- Structure: Chloro and cyano substituents on the phenyl ring.
- Comparison: The cyano group introduces a strong dipole moment, which may influence crystal packing and intermolecular interactions differently than the ethoxy group.
Metal Complexation Behavior
- Platinum(II) and Palladium(II) Complexes: Bis-[N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide-κO,S] metal complexes demonstrate high stability due to thiourea’s dual O- and S-donor sites. Similar behavior is expected for the target compound .
- Impact of Substituents : Electron-donating groups (e.g., ethoxy) on the thiourea moiety can increase electron density at sulfur, enhancing metal-ligand bond strength compared to electron-withdrawing substituents like chloro .
Data Table: Structural and Functional Comparison
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